molecular formula C20H17ClN4S B7832112 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7832112
M. Wt: 380.9 g/mol
InChI Key: HLEBLJTUZANGDX-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylthio group, and a phenylethylamino group attached to a pyrimidine ring

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylsulfanyl-6-(2-phenylethylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4S/c1-26-20-24-18(15-7-9-16(21)10-8-15)17(13-22)19(25-20)23-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEBLJTUZANGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Methylthio Group: The methylthio group can be added through a thiolation reaction using a suitable thiol reagent.

    Attachment of the Phenylethylamino Group: The phenylethylamino group can be introduced through an amination reaction using a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(methylthio)pyrimidine: A simpler analog lacking the phenylethylamino group.

    4-(4-Chlorophenyl)-6-[(2-phenylethyl)amino]pyrimidine: A similar compound lacking the methylthio group.

Uniqueness

4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is unique due to the presence of all three functional groups (chlorophenyl, methylthio, and phenylethylamino) on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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